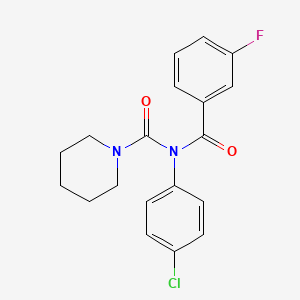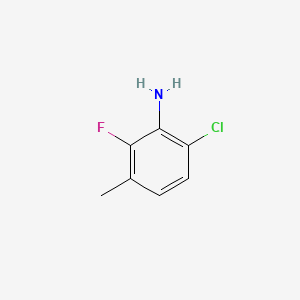![molecular formula C18H22ClN3O B2446669 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2320503-68-0](/img/structure/B2446669.png)
3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a ketone derivative that belongs to the class of arylcyclohexylamines, which are known to have dissociative anesthetic properties.
Wirkmechanismus
3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one binds to the phencyclidine (PCP) binding site of the NMDA receptor, which is located within the ion channel pore. This binding results in the inhibition of ion flow through the channel, leading to the blockade of NMDA receptor-mediated synaptic transmission. The blockade of NMDA receptors by 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been shown to have several biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory processes. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has also been shown to reduce the release of glutamate, a major excitatory neurotransmitter in the brain. Furthermore, 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been shown to have analgesic effects, which may be due to its ability to block NMDA receptor-mediated pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the NMDA receptor, which makes it useful for studying the role of NMDA receptors in various neurological disorders. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has also been shown to have neuroprotective effects, which may have potential therapeutic applications. However, 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has some limitations, such as its potential toxicity and the need for caution in interpreting results due to the complex role of NMDA receptors in various physiological processes.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one. One area of interest is the potential use of 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one as a therapeutic agent for various neurological disorders. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of novel NMDA receptor antagonists based on the structure of 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one that may have improved pharmacological properties. Additionally, the role of NMDA receptors in various physiological processes such as pain perception and addiction warrants further investigation using 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one and other NMDA receptor antagonists.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one involves the reaction of 3-chlorophenylacetone with 2-(2-methylpyrazol-3-yl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one. The synthesis of 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been reported in several scientific publications, and the method has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has also been used to study the effects of NMDA receptor blockade on pain perception and addiction.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-16(10-11-20-21)17-7-2-3-12-22(17)18(23)9-8-14-5-4-6-15(19)13-14/h4-6,10-11,13,17H,2-3,7-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFLVQKNSACSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

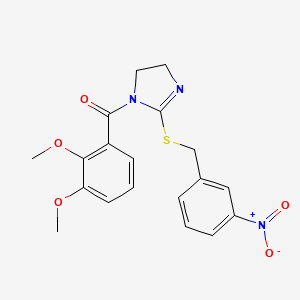
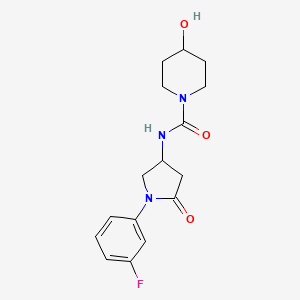
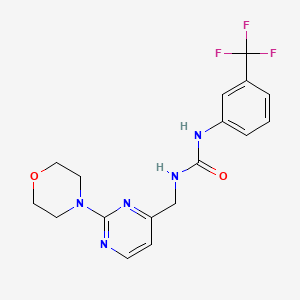
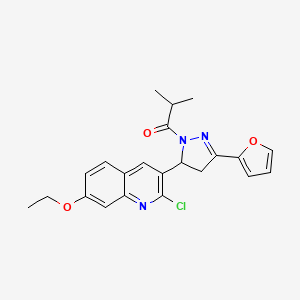


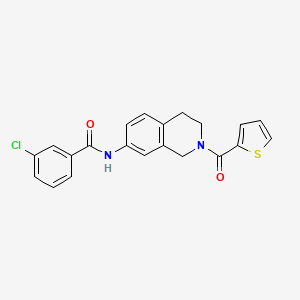
![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)

